molecular formula C16H16N2O2 B6026535 N'-[(E)-(2-hydroxy-4-methylphenyl)methylidene]-2-phenylacetohydrazide

N'-[(E)-(2-hydroxy-4-methylphenyl)methylidene]-2-phenylacetohydrazide

Cat. No.: B6026535
M. Wt: 268.31 g/mol
InChI Key: YNSKLMQPBIBCFS-GZTJUZNOSA-N
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Description

N’-[(E)-(2-hydroxy-4-methylphenyl)methylidene]-2-phenylacetohydrazide is a Schiff base hydrazone compound Schiff bases are typically formed by the condensation of primary amines with carbonyl compounds

Properties

IUPAC Name

N-[(E)-(2-hydroxy-4-methylphenyl)methylideneamino]-2-phenylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O2/c1-12-7-8-14(15(19)9-12)11-17-18-16(20)10-13-5-3-2-4-6-13/h2-9,11,19H,10H2,1H3,(H,18,20)/b17-11+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNSKLMQPBIBCFS-GZTJUZNOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C=NNC(=O)CC2=CC=CC=C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C=C1)/C=N/NC(=O)CC2=CC=CC=C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(2-hydroxy-4-methylphenyl)methylidene]-2-phenylacetohydrazide typically involves the condensation reaction between 2-hydroxy-4-methylbenzaldehyde and 2-phenylacetohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated for several hours until the desired product precipitates out. The product is then filtered, washed with cold ethanol, and dried to obtain the pure compound .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions such as temperature, solvent, and reaction time to ensure maximum yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(2-hydroxy-4-methylphenyl)methylidene]-2-phenylacetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazone group to hydrazine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the hydrazone moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under mild acidic or basic conditions.

Major Products Formed

    Oxidation: Oxidized derivatives of the original compound.

    Reduction: Hydrazine derivatives.

    Substitution: Substituted hydrazone compounds with various functional groups.

Scientific Research Applications

N’-[(E)-(2-hydroxy-4-methylphenyl)methylidene]-2-phenylacetohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-[(E)-(2-hydroxy-4-methylphenyl)methylidene]-2-phenylacetohydrazide involves its interaction with specific molecular targets. The compound can form stable complexes with metal ions, which can inhibit the activity of certain enzymes. Additionally, its hydrazone moiety can interact with biological macromolecules, leading to various pharmacological effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(E)-(2-hydroxy-4-methylphenyl)methylidene]-2-phenylacetohydrazide is unique due to its specific structural features, such as the presence of both hydroxyl and methyl groups on the phenyl ring. These functional groups contribute to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds.

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